molecular formula C14H22FNO2 B5130853 N-[2-[2-(2-fluorophenoxy)ethoxy]ethyl]butan-1-amine

N-[2-[2-(2-fluorophenoxy)ethoxy]ethyl]butan-1-amine

Cat. No.: B5130853
M. Wt: 255.33 g/mol
InChI Key: SGZPMBZNANRSEZ-UHFFFAOYSA-N
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Description

N-[2-[2-(2-fluorophenoxy)ethoxy]ethyl]butan-1-amine is an organic compound that features a fluorophenoxy group, an ethoxy linkage, and a butan-1-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[2-(2-fluorophenoxy)ethoxy]ethyl]butan-1-amine typically involves the following steps:

    Formation of the Fluorophenoxy Intermediate: The initial step involves the reaction of 2-fluorophenol with ethylene oxide to form 2-(2-fluorophenoxy)ethanol.

    Ethoxylation: The 2-(2-fluorophenoxy)ethanol is then reacted with ethylene oxide to yield 2-[2-(2-fluorophenoxy)ethoxy]ethanol.

    Amination: The final step involves the reaction of 2-[2-(2-fluorophenoxy)ethoxy]ethanol with butan-1-amine under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[2-[2-(2-fluorophenoxy)ethoxy]ethyl]butan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield amine derivatives with altered oxidation states.

    Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-[2-[2-(2-fluorophenoxy)ethoxy]ethyl]butan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological systems and as a potential ligand in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-[2-(2-fluorophenoxy)ethoxy]ethyl]butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group may enhance binding affinity and specificity, while the ethoxy and amine groups can modulate the compound’s overall activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-[2-(4-fluorophenoxy)ethoxy]ethyl]-1-butanamine
  • N-[2-[2-(2-chlorophenoxy)ethoxy]ethyl]-1-butanamine
  • N-[2-[2-(2-bromophenoxy)ethoxy]ethyl]-1-butanamine

Uniqueness

N-[2-[2-(2-fluorophenoxy)ethoxy]ethyl]butan-1-amine is unique due to the presence of the fluorophenoxy group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[2-[2-(2-fluorophenoxy)ethoxy]ethyl]butan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22FNO2/c1-2-3-8-16-9-10-17-11-12-18-14-7-5-4-6-13(14)15/h4-7,16H,2-3,8-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGZPMBZNANRSEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCOCCOC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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